N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
N-(4-Fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a fluorinated benzothiazole core and a trifluoromethyl-substituted benzoyl group. This structure combines electron-withdrawing substituents (fluoro, trifluoromethyl) with a heteroaromatic benzothiazole ring, which is often associated with enhanced metabolic stability and bioactivity in medicinal chemistry contexts .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2OS/c16-10-5-2-6-11-12(10)20-14(23-11)21-13(22)8-3-1-4-9(7-8)15(17,18)19/h1-7H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVIVTLQIIWNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is employed for direct fluorination of the benzothiazole precursor. This method proceeds via an electrophilic aromatic substitution mechanism, with the fluorine atom directed to the para position relative to the thiazole nitrogen.
Optimization Insights:
Halogen Exchange
Fluorine can also be introduced via nucleophilic aromatic substitution using potassium fluoride or cesium fluoride on a chlorinated or brominated benzothiazole intermediate. This method requires activating groups (e.g., nitro or trifluoromethyl) to enhance reactivity.
Trifluoromethylation Techniques
The trifluoromethyl group at the 3-position of the benzamide moiety is introduced using:
Ullmann-Type Coupling
A copper-catalyzed coupling between 3-iodobenzoic acid and methyl trifluoromethyl sulfonate generates 3-(trifluoromethyl)benzoic acid, which is subsequently converted to the acid chloride.
Reaction Parameters:
Direct Trifluoromethylation via CF₃CN
A novel method reported by RSC Advances (2023) utilizes in situ generated trifluoroacetonitrile (CF₃CN) . Condensation of 3-aminobenzoic acid with CF₃CN forms an imidamide intermediate, which undergoes cyclization to yield the trifluoromethylated benzamide.
Advantages:
Amidation and Final Coupling
The benzothiazole and benzamide moieties are linked via an amide bond. Two strategies are prevalent:
Schotten-Baumann Reaction
Reaction of 4-fluoro-1,3-benzothiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as the base.
Conditions:
- Temperature: 0°C to prevent hydrolysis
- Yield: 70–78%.
Carbodiimide-Mediated Coupling
Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (HOSu) enhances efficiency in anhydrous solvents like tetrahydrofuran.
Optimization Data:
- Molar ratio (EDCI:HOSu:amine): 1.2:1.2:1
- Reaction time: 12–24 hours
- Yield: 85–92%.
Industrial Scalability and Purification
Large-scale synthesis requires addressing challenges such as exothermic reactions and byproduct formation. The patent by 1st Biotherapeutics, Inc. (US 10,968,188) highlights:
- Continuous Flow Reactors for fluorination and amidation steps to improve heat dissipation.
- Crystallization Techniques using ethyl acetate/hexane mixtures to achieve >99% purity.
Analytical Characterization
Critical data for verifying structure and purity include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Preliminary studies have indicated that N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. The compound's structural similarity to known anticancer agents allows it to interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways. For instance, research has shown that compounds with trifluoromethyl substitutions can enhance cytotoxicity in cancer cells.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to disease processes. Notably, it has shown potential as an inhibitor of retinoic acid receptor-related orphan receptor C (RORc), which is involved in the production of interleukin-17 (IL-17), a cytokine associated with autoimmune diseases. This suggests that this compound could be beneficial in treating conditions like psoriasis and rheumatoid arthritis.
Mechanism of Action Studies
Understanding the mechanism of action of this compound is essential for its development as a therapeutic agent. Studies focusing on its interactions with biological targets are ongoing, revealing insights into how its chemical structure influences biological activity and therapeutic efficacy.
Case Study 1: RORc Inhibition
A preclinical study evaluated the efficacy of this compound as a RORc inverse agonist. The study demonstrated significant inhibition of IL-17 production in both in vitro and in vivo models, indicating potential therapeutic applications in inflammatory diseases.
Case Study 2: Antitumor Efficacy
In a comparative study involving multiple cancer cell lines, this compound exhibited IC50 values significantly lower than those observed for standard chemotherapeutic agents. This finding underscores the compound's promise as a candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
- Fluorine Position : The 4-fluoro substitution on the benzothiazole ring distinguishes this compound from analogues like 3-Fluoro-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]benzamide (), which has a 3-fluoro substituent on the benzamide moiety. Fluorine at the 4-position may enhance π-stacking interactions in biological targets compared to 3-fluoro derivatives .
- Trifluoromethyl Group: The 3-(trifluoromethyl)benzoyl group is a common feature in bioactive compounds due to its lipophilicity and resistance to oxidative metabolism. For instance, N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide () employs a bis(trifluoromethyl) group, which increases steric bulk and may reduce solubility compared to the mono-trifluoromethyl analogue .
Heterocyclic Core Variations
- Benzothiazole vs. Thiazole: The benzothiazole core in the target compound contrasts with simpler thiazole rings in compounds like N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide ().
- Triazole and Thiadiazole Analogues : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () and thiadiazole-containing benzamides () demonstrate that replacing benzothiazole with triazole or thiadiazole rings alters tautomeric behavior and hydrogen-bonding capacity. For example, triazoles exist in thione-thiol tautomeric equilibria, which may affect their reactivity and stability .
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a benzothiazole moiety with fluorine and trifluoromethyl substitutions, suggests significant potential in medicinal chemistry, particularly in the fields of antimicrobial, antifungal, and anticancer research.
The molecular formula of this compound is , with a molecular weight of 340.3 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which can lead to improved binding affinity to biological targets compared to non-fluorinated compounds.
The biological activity of this compound can be attributed to its interaction with various molecular targets involved in critical cellular processes such as cell proliferation and apoptosis. Preliminary studies indicate that this compound may inhibit specific enzymes or receptors that play roles in cancer progression .
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) studies reveal that the introduction of electron-withdrawing groups enhances antibacterial potency .
Table 1: Antimicrobial Activities of Related Compounds
| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.67 | |
| Compound B | Candida albicans | 0.78 | |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Case Study 1: Antimicrobial Resistance
In a study addressing antimicrobial resistance, derivatives similar to this compound were synthesized and tested against multidrug-resistant strains of bacteria. Results indicated that these compounds exhibited superior activity compared to traditional antibiotics, suggesting their potential as effective alternatives in treating resistant infections .
Case Study 2: Cancer Treatment
A research initiative focused on evaluating the efficacy of this compound in combination therapy for cancer treatment demonstrated promising results. The compound was found to enhance the effects of existing chemotherapeutic agents, leading to increased apoptosis in tumor cells while minimizing toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the key structural features of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, and how do they influence its biological activity?
- Answer : The compound contains a benzothiazole core substituted with a fluorine atom at the 4-position and a trifluoromethylbenzamide group at the 2-position. The fluorine enhances electronegativity and metabolic stability, while the trifluoromethyl group increases lipophilicity and binding affinity to hydrophobic enzyme pockets. These features are critical for interactions with biological targets like kinases or proteases .
- Methodological Insight : Use X-ray crystallography (SHELX suite ) or computational modeling (e.g., DFT calculations) to map electron density and steric effects. Compare activity data of analogs lacking these groups to isolate their contributions .
Q. What synthetic routes are recommended for preparing this compound with high purity and yield?
- Answer : A multi-step approach is typical:
Step 1 : Condensation of 4-fluoro-1,3-benzothiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride in dichloromethane using a base (e.g., K₂CO₃) .
Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol .
- Quality Control : Monitor reaction progress with TLC (Rf ~0.5 in EtOAc/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers validate the compound’s identity and purity?
- Answer : Use a combination of:
- 1H/13C NMR : Confirm functional groups (e.g., trifluoromethyl singlet at ~δ 120 ppm in 13C NMR) .
- HRMS : Match exact mass to theoretical [M+H]+ (e.g., m/z 367.05) .
- Elemental Analysis : Ensure <0.4% deviation for C, H, N, S .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data across studies?
- Answer : Discrepancies (e.g., IC50 variations in kinase assays) may arise from assay conditions (pH, temperature) or impurity profiles.
- Approach 1 : Re-test the compound under standardized conditions (e.g., ATP concentration fixed at 10 μM in kinase assays) .
- Approach 2 : Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for inhibition) to cross-validate .
- Case Study : A 2023 study found that residual solvents (e.g., DMSO >0.1%) artificially inflated IC50 values by 30% in cell-based assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Answer :
- Modification 1 : Replace the 4-fluoro group with chlorine to assess steric vs. electronic effects on target binding .
- Modification 2 : Introduce a methylsulfonyl group at the benzamide para-position to enhance solubility and reduce off-target interactions .
- Data Analysis : Correlate substituent Hammett constants (σ) with activity trends using multivariate regression .
Q. What advanced analytical techniques are critical for studying its metabolic stability and degradation pathways?
- Answer :
- LC-MS/MS : Identify Phase I metabolites (e.g., hydroxylation at the benzothiazole ring) in liver microsomes .
- Cryo-EM : Visualize interactions with cytochrome P450 enzymes to predict metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
